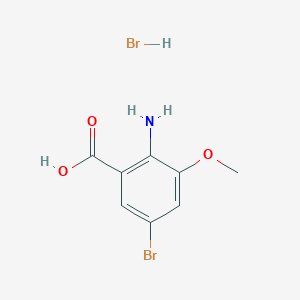

![molecular formula C7H6N4O B3091015 5,6-Diamino-2H-benzo[d]imidazol-2-one CAS No. 1215520-82-3](/img/structure/B3091015.png)

5,6-Diamino-2H-benzo[d]imidazol-2-one

Vue d'ensemble

Description

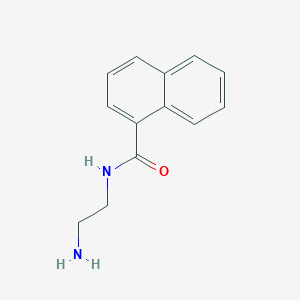

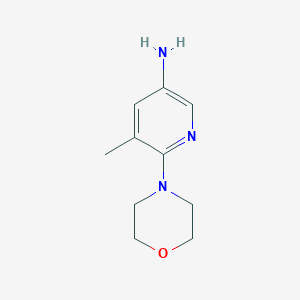

5,6-Diamino-2H-benzo[d]imidazol-2-one is a chemical compound with the molecular formula C7H8N4O . It is also known as 5,6-Diamino-1,3-dihydro-2H-benzoimidazol-2-one . The compound is useful in organic synthesis .

Synthesis Analysis

Imidazole, a five-membered heterocyclic moiety, was first synthesized by Heinrich Debus in 1858. The synthesis started from the use of glyoxal and formaldehyde in ammonia, producing imidazole as a final product . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .Molecular Structure Analysis

The molecular structure of this compound consists of seven carbon atoms, eight hydrogen atoms, four nitrogen atoms, and one oxygen atom . The InChI representation of the molecule is InChI=1S/C7H8N4O/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,8-9H2,(H2,10,11,12) .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it is noted that the compound is useful in organic synthesis .Physical And Chemical Properties Analysis

The compound has a molecular weight of 164.16 g/mol . It is predicted to have a boiling point of 258.6±33.0 °C and a density of 1.470±0.06 g/cm3 .Applications De Recherche Scientifique

Chemosensor Development

An efficient new ratiometric chemosensor based on a simple benzimidazole platform was synthesized for selective sensing of Al3+ ions in aqueous DMSO. This sensor operates on a charge transfer mechanism, showing high selectivity and sensitivity towards Al3+ without interference from other cations, with a detection limit of 5.3 × 10^−7 M. The binding stoichiometry with Al3+ was determined to be 1:1 (D. Jeyanthi, M. Iniya, Karuppiah Krishnaveni, D. Chellappa, 2013).

Synthesis and Characterization of Complexes

A new imidazole ligand and its complexes with Cobalt(II), Nickel(II), and Copper(II) were synthesized and characterized, highlighting the ligand's potential in forming complexes with a 2:1 metal to ligand ratio. These complexes were analyzed using various spectroscopic techniques, demonstrating the ligand's versatility in coordination chemistry (I. Erden, Nebahat Demirhan, U. Avcıata, 2006).

Anti-Obesity Activity

Derivatives of 5,6-Diamino-2H-benzo[d]imidazol-2-one have been designed, synthesized, and evaluated for anti-obesity activity by inhibiting Pancreatic Lipase. These derivatives were subjected to Lipinski's rule of five, ADMET analysis, acute toxicity prediction, and molecular docking, leading to the identification of potent compounds for further optimization towards treating obesity (A. Unnisa, B. Huwaimel, S. Almahmoud, A. Abouzied, K. Younes, B. Anupama, P. K. Kola, N. Lakshmi, 2022).

Catalysis and Green Synthesis

The compound has been utilized in the green synthesis of benzo[d]imidazole derivatives, employing 1,4-diazabicyclo [2.2.2] octanium diacetate as a catalyst under solvent-free conditions. This method emphasizes less reaction time, high yields, and environmental friendliness, demonstrating the compound's role in facilitating efficient and eco-friendly synthetic pathways (L. Fekri, M. Nikpassand, Roghayeh Maleki, 2016).

Propriétés

IUPAC Name |

5,6-diaminobenzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECWXNDIPQKNCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=NC(=O)N=C21)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

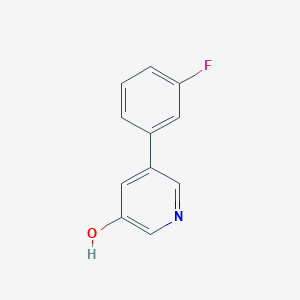

![4'-Fluoro-6-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3090938.png)

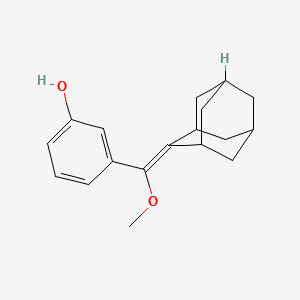

![{[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B3090955.png)

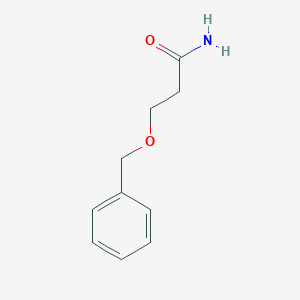

![5-Oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid 1-oxide](/img/structure/B3090962.png)

![Octahydrofuro[2,3-c]pyridine](/img/structure/B3090971.png)

![3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B3090980.png)